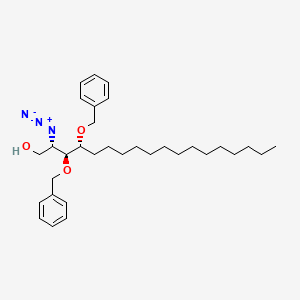
(2-Bromo-2-cyclohexylethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2-cyclohexylethyl)cyanamide is an organic compound with the molecular formula C9H15BrN2 It features a bromine atom, a cyclohexyl group, and a cyanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-cyclohexylethyl)cyanamide typically involves the electrophilic cyanation of secondary amines. One common method uses cyanogen bromide (BrCN) as the reagent. The reaction proceeds under mild conditions, often at room temperature, and involves the nucleophilic addition of the amine to the cyanogen bromide, followed by desulfurization .
Industrial Production Methods
Industrial production of substituted cyanamides, including this compound, often employs multi-component reactions. These reactions are efficient and can be carried out under mild conditions, making them suitable for large-scale production. The use of iron-mediated desulfurization has also been demonstrated as an effective method for synthesizing these compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-2-cyclohexylethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group into primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitriles and amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-2-cyclohexylethyl)cyanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (2-Bromo-2-cyclohexylethyl)cyanamide exerts its effects involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The cyanamide moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of other chemicals.
Hydrogen cyanamide (H2CN2): Used in agriculture to promote bud break in fruit trees.
N-cyanoamine: A precursor in organic synthesis.
Uniqueness
(2-Bromo-2-cyclohexylethyl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the cyclohexyl group makes it a versatile intermediate for synthesizing a wide range of derivatives .
Eigenschaften
CAS-Nummer |
194713-03-6 |
|---|---|
Molekularformel |
C9H15BrN2 |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
(2-bromo-2-cyclohexylethyl)cyanamide |
InChI |
InChI=1S/C9H15BrN2/c10-9(6-12-7-11)8-4-2-1-3-5-8/h8-9,12H,1-6H2 |
InChI-Schlüssel |
CPCHPBYVFPKTTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CNC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


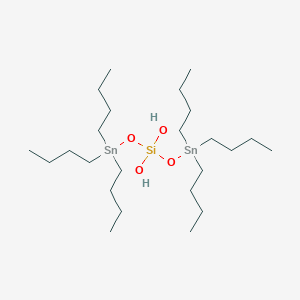
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
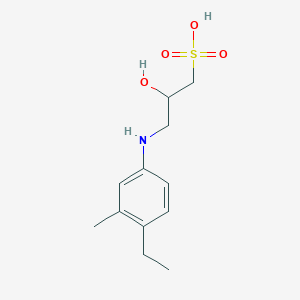
![Methyl 3-[(propan-2-yl)amino]thiophene-2-carboxylate](/img/structure/B12563307.png)
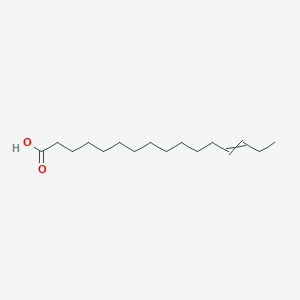
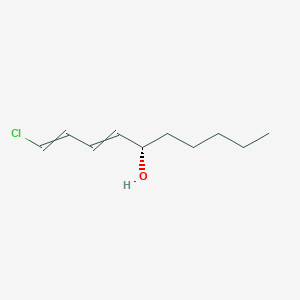
![Benzoic acid, 2-[methyl(1-oxo-3-phenylpropyl)amino]-, methyl ester](/img/structure/B12563321.png)
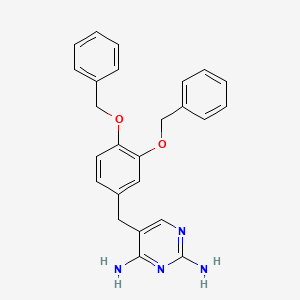
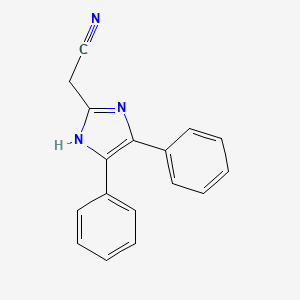
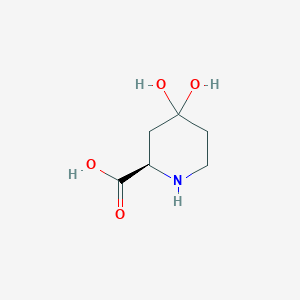
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
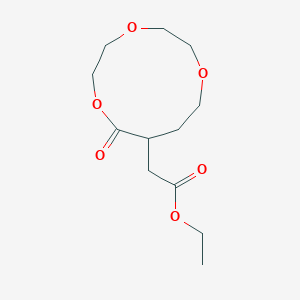
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
